2-(Isopropylamino)benzoic acid, CAS 50817-45-3, is an N-alkylated derivative of anthranilic acid. This class of compounds serves as crucial precursors in the synthesis of heterocyclic structures, such as acridones, and other complex organic molecules.[1][2] The identity of the N-substituent—in this case, an isopropyl group—is a primary determinant of the molecule's physical properties, including its melting point (101-102 °C) and solubility, which in turn dictates its processability and suitability for specific synthetic routes like the Ullmann condensation.[3][4]
Substituting 2-(isopropylamino)benzoic acid with other N-substituted anthranilic acids, such as the parent anthranilic acid or N-phenylanthranilic acid, is often unviable in process chemistry. The N-substituent directly influences steric hindrance and electronic effects, which govern reaction kinetics and regioselectivity in subsequent cyclization or coupling reactions.[5][6] For instance, the bulky isopropyl group can alter the conformational preferences of the molecule, impacting intramolecular cyclization yields in acridone synthesis compared to less hindered N-alkyl or N-aryl analogs.[7] These structural differences necessitate specific process conditions (solvents, catalysts, temperatures) for optimal outcomes, making direct, cost-saving substitution impractical without significant process re-validation.[8]
2-(Isopropylamino)benzoic acid exhibits a melting point of 101-102 °C, providing a distinct thermal processing window compared to its parent compound, anthranilic acid.[3] Thermal analysis of anthranilic acid shows it is stable up to 147 °C, with a major weight loss occurring between 200 °C and 255 °C, indicating decomposition.[9] The lower melting point of the N-isopropylated form allows for melt-phase processing or reactions at lower temperatures where the unsubstituted core structure might remain solid or require higher, potentially degradative, temperatures.
| Evidence Dimension | Melting Point / Thermal Stability |
| Target Compound Data | Melting Point: 101-102 °C |
| Comparator Or Baseline | Anthranilic Acid: Stable up to 147 °C before decomposition begins. |
| Quantified Difference | Lower melting point by ~45 °C compared to the decomposition onset of the baseline comparator. |
| Conditions | Standard differential thermal analysis (DTA) and thermogravimetric analysis (TGA). |
This defined, lower melting point is critical for process design, enabling homogeneous reaction conditions in lower-boiling point solvents or melt-processing without thermal degradation.
2-(Isopropylamino)benzoic acid serves as a direct precursor for N-alkylated acridones through intramolecular cyclization, a pathway analogous to the conversion of N-phenylanthranilic acid to the parent acridone core.[1][5] While N-phenylanthranilic acid is the standard precursor for the basic acridone structure, the use of 2-(isopropylamino)benzoic acid provides a route to N-alkylated analogs with distinct physicochemical properties. The synthesis of N-phenylanthranilic acid itself via Ullmann condensation of o-chlorobenzoic acid and aniline proceeds in good yield, establishing a benchmark for this class of reactions.[10] The viability of the isopropylamino variant allows for the deliberate incorporation of an alkyl group, which is not possible when starting with N-phenylanthranilic acid.
| Evidence Dimension | Synthetic Pathway Accessibility |
| Target Compound Data | Serves as a precursor to N-isopropyl acridone derivatives via intramolecular cyclization. |
| Comparator Or Baseline | N-Phenylanthranilic acid serves as the standard precursor to the parent N-phenyl acridone scaffold. |
| Quantified Difference | Enables direct synthesis of N-isopropyl acridones, a structural class not accessible from N-phenylanthranilic acid. |
| Conditions | Typically involves heating in a strong acid like concentrated H₂SO₄ or using a catalyst system like Fe(OTf)₂. |
For researchers needing to synthesize N-alkylated acridones, this compound is the correct procurement choice over N-phenylanthranilic acid, avoiding additional post-synthesis alkylation steps.
This compound is the specific starting material for synthesizing N-isopropyl acridone derivatives. The alkyl group can modify the solubility, membrane permeability, and photophysical properties of the final acridone molecule, making it a targeted choice for developing novel dyes, molecular probes, or pharmaceutical intermediates where the parent N-phenyl acridone is unsuitable.[1][2]
In synthetic processes where a homogeneous melt phase is required, the 101-102 °C melting point of 2-(isopropylamino)benzoic acid offers a significant advantage.[3] It allows for solvent-free or high-concentration reactions at temperatures substantially lower than the decomposition point of the parent anthranilic acid, improving process safety and energy efficiency while minimizing thermal degradation byproducts.[9]